molecular formula C19H21NO5 B14429452 N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide CAS No. 82334-16-5

N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide

Cat. No.: B14429452
CAS No.: 82334-16-5
M. Wt: 343.4 g/mol
InChI Key: LEAHLTNJVPIDGO-MOPGFXCFSA-N
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Description

N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a dihydroxyphenyl group and a propanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide typically involves multiple steps, including the formation of the benzofuran ring and the subsequent attachment of the dihydroxyphenyl and propanamide groups. Common synthetic routes may include:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.

    Attachment of Dihydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Propanamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the propanamide side chain can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.

Uniqueness

N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide is unique due to its specific structural features, which confer distinct biological activities and make it a valuable compound for various scientific research applications.

Properties

CAS No.

82334-16-5

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(2R,3S)-3-(2,5-dihydroxyphenyl)-5-hydroxy-3-methyl-2H-1-benzofuran-2-yl]-N-methylpropanamide

InChI

InChI=1S/C19H21NO5/c1-4-17(24)20(3)18-19(2,13-9-11(21)5-7-15(13)23)14-10-12(22)6-8-16(14)25-18/h5-10,18,21-23H,4H2,1-3H3/t18-,19+/m1/s1

InChI Key

LEAHLTNJVPIDGO-MOPGFXCFSA-N

Isomeric SMILES

CCC(=O)N(C)[C@H]1[C@@](C2=C(O1)C=CC(=C2)O)(C)C3=C(C=CC(=C3)O)O

Canonical SMILES

CCC(=O)N(C)C1C(C2=C(O1)C=CC(=C2)O)(C)C3=C(C=CC(=C3)O)O

Origin of Product

United States

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